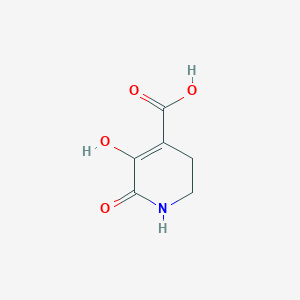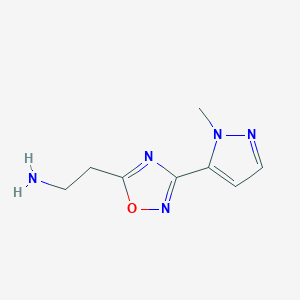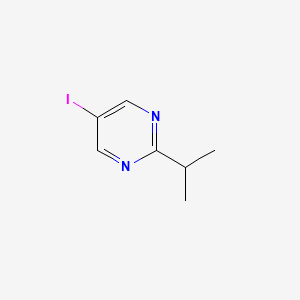![molecular formula C12H10N6O2 B11790276 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolopyrimidine core with a pyrazole carboxylic acid moiety, making it a versatile candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: This step involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the triazolopyrimidine intermediate.
Formation of the Pyrazole Carboxylic Acid Moiety: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under acidic or basic conditions to form the pyrazole carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups introduced at specific positions.
科学的研究の応用
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly in the inhibition of specific kinases and signaling pathways involved in cancer cell proliferation.
Pharmaceutical Chemistry: It is explored as a potential drug candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and molecular docking to understand its interactions with biological targets.
Material Sciences: It finds applications in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It modulates signaling pathways such as the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid: This compound shares a similar triazolopyrimidine core but differs in the substituent at the pyrazole ring.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds have a similar triazolopyrimidine structure but lack the pyrazole carboxylic acid moiety.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a triazolopyrimidine core with a pyrazole carboxylic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enhances its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C12H10N6O2 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)8-3-4-17(16-8)10-5-9(7-1-2-7)15-12-13-6-14-18(10)12/h3-7H,1-2H2,(H,19,20) |
InChIキー |
BGRPNRIUNZIPCY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4C=CC(=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


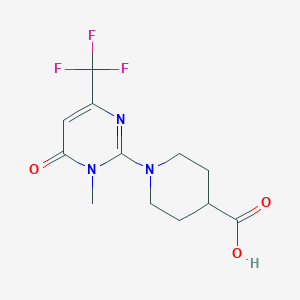
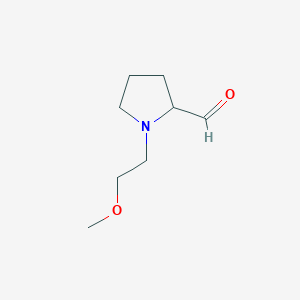

![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)


![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
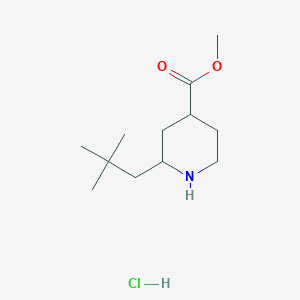
![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
